11β-HSD1 Inhibitory Activity
Obtusilin demonstrates a specific and potent inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 2.06 μM [1]. In stark contrast, the parent scaffold ursolic acid shows no significant inhibition of this enzyme under comparable assay conditions, highlighting the critical functional role of the 11-oxo group [1]. This represents a clear and quantifiable gain-of-function for a specific therapeutic target.
| Evidence Dimension | Inhibition of human recombinant 11β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 2.06 μM |
| Comparator Or Baseline | Ursolic acid: No significant inhibition |
| Quantified Difference | Obtusilin is a potent inhibitor; Ursolic acid is inactive. |
| Conditions | HEK293 cells expressing human recombinant 11β-HSD1, assessed by reduction of cortisone to cortisol conversion via scintillation counting [1]. |
Why This Matters
This is the most potent and specific differentiator for Obtusilin, making it the only compound among common analogs suitable for research targeting 11β-HSD1 in metabolic or inflammatory disease models.
- [1] Rollinger, J. M., et al. (2010). 11beta-Hydroxysteroid dehydrogenase 1 inhibiting constituents from Eriobotrya japonica revealed by bioactivity-guided isolation and computational approaches. *Bioorganic & Medicinal Chemistry*, 18(4), 1507-1515. View Source
